

Confirming the Structure of Clavamycin C via NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: *Clavamycin C*

Cat. No.: *B15582683*

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The structural elucidation of novel bioactive compounds is a cornerstone of natural product chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise atomic arrangement of complex organic molecules. This guide provides a comparative framework for the structural confirmation of **Clavamycin C**, a putative novel member of the clavulanic acid family of β -lactamase inhibitors. Due to the current lack of publicly available data for "**Clavamycin C**," this document will present a generalized workflow and data templates that are essential for its structural verification against potential alternative structures.

While extensive searches for "**Clavamycin C**" did not yield a specific chemical structure or associated NMR data, this guide is structured to be immediately applicable once such data becomes available. The methodologies and comparative tables outlined below are based on established principles for the structural analysis of related compounds, such as clavulanic acid and other oxapenams.

Proposed Structure and Potential Isomers

The foundational step in structural confirmation is to have a proposed structure. For the purpose of this guide, let's assume a hypothetical structure for **Clavamycin C** that is a derivative of clavulanic acid. Structural confirmation via NMR requires a rigorous comparison of experimental data with the expected spectroscopic features of this proposed structure and any plausible isomeric alternatives.

Hypothetical Alternative Structures for Comparison:

- Epimers: Structures differing in the stereochemistry at one or more chiral centers.
- Regioisomers: Isomers with different placement of functional groups or substituents.
- Constitutional Isomers: Isomers with the same molecular formula but different connectivity.

Comparative NMR Data Analysis

A comprehensive analysis of 1D and 2D NMR data is critical for unambiguous structure determination. The following tables are designed to systematically compare the experimental NMR data of an isolated compound with the expected values for the proposed structure of **Clavamycin C** and its alternatives.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Atom No.	Proposed Clavamycin C (Expected δ , Mult., J in Hz)	Alternative Structure 1 (Expected δ , Mult., J in Hz)	Alternative Structure 2 (Expected δ , Mult., J in Hz)	Experimental Data (δ , Mult., J in Hz)
H-2				
H-5				
H-6 α				
H-6 β				
...				

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Atom No.	Proposed Clavamycin C (Expected δ)	Alternative Structure 1 (Expected δ)	Alternative Structure 2 (Expected δ)	Experimental Data (δ)
C-2				
C-3				
C-5				
C-7				
...				

Table 3: Key 2D NMR Correlations (COSY, HSQC, HMBC)

Proton(s)	COSY Correlations	HSQC Correlation (^{13}C)	Key HMBC Correlations (^{13}C)
H-2	C-2	C-3, C-5, C-7	
H-5	C-5	C-2, C-3, C-6, C-7	
H-6 α/β	C-6	C-5, C-7	
...	

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings.

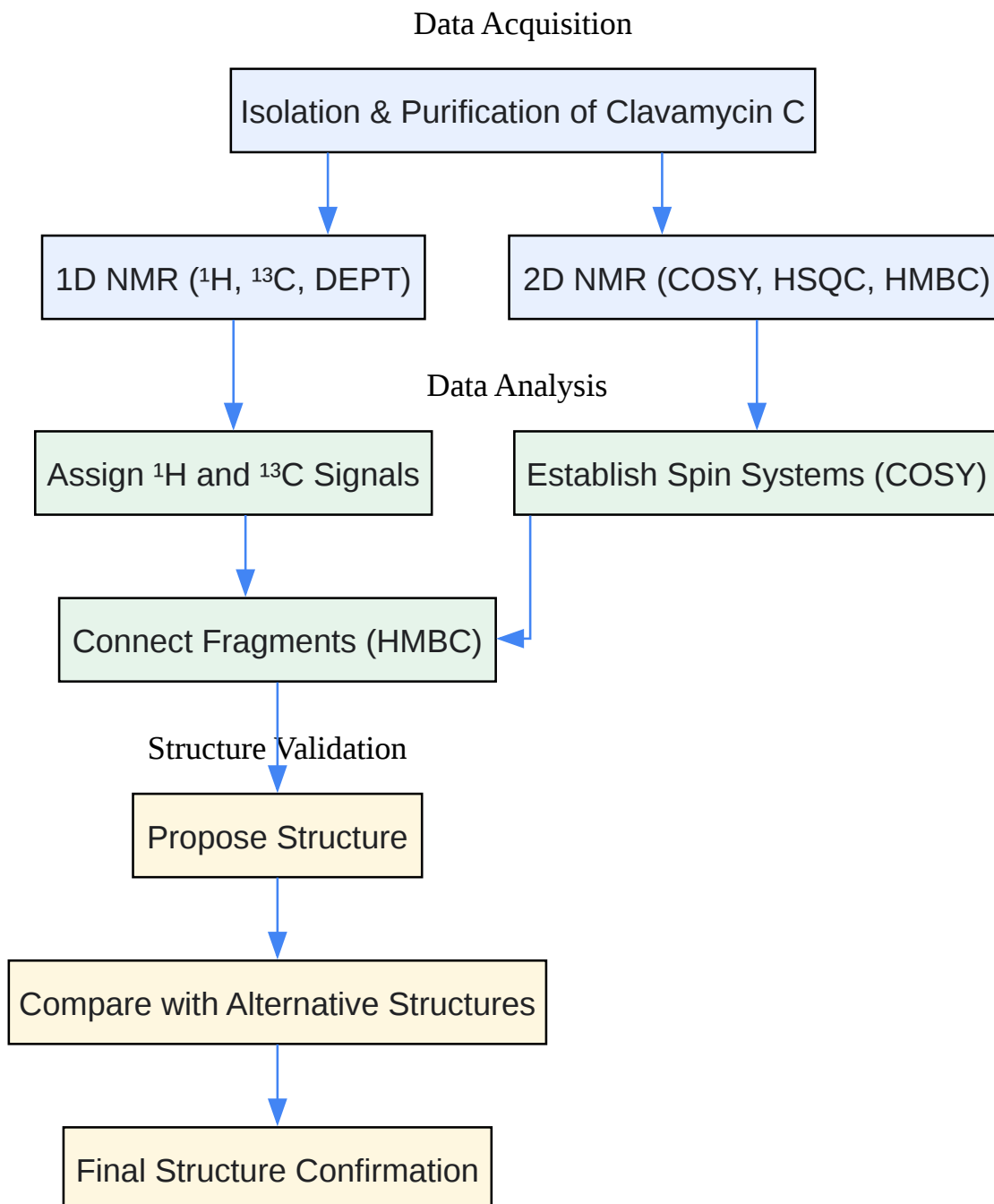
General NMR Spectroscopy Protocol:

- Sample Preparation:** Dissolve approximately 5-10 mg of the isolated and purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , MeOD-d_4). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
- Data Acquisition:** Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- ^1H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire with a spectral width of approximately 220 ppm, using a proton-decoupling pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.[1]
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[2]
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon correlations, which are critical for establishing the connectivity of the carbon skeleton.[2]

Logical Workflow for Structure Confirmation

The process of confirming a chemical structure using NMR data follows a logical progression, as illustrated in the diagram below.



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Caption: Workflow for the structural confirmation of **Clavamycin C** using NMR spectroscopy.

In conclusion, while the specific structure and NMR data for **Clavamycin C** remain to be reported, this guide provides the necessary framework for its eventual structural elucidation and confirmation. By systematically acquiring and analyzing a full suite of NMR data and comparing it against plausible alternatives, researchers can confidently establish the definitive structure of this and other novel natural products.

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References

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